(S)-2-(3-Bromo-5-methylphenyl)pyrrolidine
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Overview
Description
(S)-2-(3-Bromo-5-methylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Bromo-5-methylphenyl)pyrrolidine typically involves the reaction of 3-bromo-5-methylbenzaldehyde with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Bromo-5-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromo-5-methylbenzaldehyde, while substitution with an amine could produce 3-amino-5-methylphenylpyrrolidine.
Scientific Research Applications
(S)-2-(3-Bromo-5-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-Bromo-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Chloro-5-methylphenyl)pyrrolidine
- (S)-2-(3-Fluoro-5-methylphenyl)pyrrolidine
- (S)-2-(3-Iodo-5-methylphenyl)pyrrolidine
Uniqueness
(S)-2-(3-Bromo-5-methylphenyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic and medicinal applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
(2S)-2-(3-bromo-5-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11/h5-7,11,13H,2-4H2,1H3/t11-/m0/s1 |
InChI Key |
LBZOVZJVHFJQAY-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C2CCCN2 |
Origin of Product |
United States |
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